

An In-depth Technical Guide to the Chemical Properties of Ethyl Triphenylphosphonium Iodide

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Compound of Interest

Compound Name: *Ethyl triphenyl phosphonium iodide*

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This technical guide provides a comprehensive overview of the chemical and physical properties of ethyl triphenylphosphonium iodide, a versatile reagent with significant applications in organic synthesis. This document details its structural and physical characteristics, reactivity, and provides established experimental protocols for its synthesis, purification, and key reactions.

Core Chemical and Physical Properties

Ethyl triphenylphosphonium iodide is a quaternary phosphonium salt that is widely utilized as a precursor to a Wittig reagent and as a phase-transfer catalyst.^{[1][2][3]} Its chemical structure consists of a central phosphorus atom bonded to three phenyl groups and one ethyl group, with an iodide counterion.^[4]

Structural and Physical Data

The fundamental properties of ethyl triphenylphosphonium iodide are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
CAS Number	4736-60-1	[5]
Molecular Formula	C ₂₀ H ₂₀ IP	[5][6]
Molecular Weight	418.25 g/mol	[5]
Appearance	White to off-white or slightly yellowish crystalline powder	[6]
Melting Point	164-168 °C	[5]
Boiling Point	Decomposes before boiling	[3]
Solubility	Soluble in acetone, chloroform, dichloromethane, and methanol. Slightly soluble in water.	[6]
Density	~1.5 g/cm ³	[3]

Spectral Data Summary

Detailed spectral analysis is crucial for the identification and characterization of ethyl triphenylphosphonium iodide. While a comprehensive public database of its spectra is not readily available, the expected spectral characteristics are summarized below based on known data for analogous compounds and spectroscopic principles.

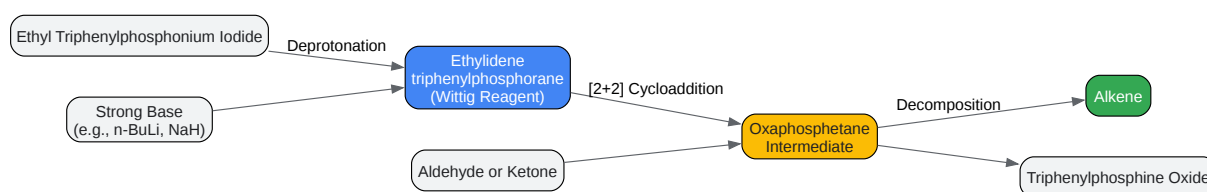
Spectrum	Expected Peaks and Characteristics
^1H NMR	- Phenyl protons: Multiplets in the aromatic region (approx. δ 7.6-8.0 ppm). - Ethyl group (CH_2): Doublet of quartets due to coupling with both phosphorus and the methyl protons (approx. δ 3.0-3.5 ppm). - Ethyl group (CH_3): Doublet of triplets due to coupling with the methylene protons and phosphorus (approx. δ 1.2-1.5 ppm).
^{13}C NMR	- Phenyl carbons: Multiple signals in the aromatic region (approx. δ 117-135 ppm), with the ipso-carbon showing a characteristic coupling to phosphorus. - Ethyl group (CH_2): A signal coupled to phosphorus (approx. δ 15-20 ppm). - Ethyl group (CH_3): A signal coupled to phosphorus (approx. δ 7-10 ppm).
^{31}P NMR	A single peak is expected in the region characteristic of phosphonium salts (approx. δ +20 to +30 ppm, relative to 85% H_3PO_4). ^[7]
IR Spectroscopy	- Aromatic C-H stretching: Peaks around 3050 cm^{-1} . - Aliphatic C-H stretching: Peaks around 2950 cm^{-1} . - C=C stretching (aromatic): Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region. - P-C stretching: Characteristic absorptions in the fingerprint region.
Mass Spectrometry	The mass spectrum would show the molecular ion of the cation $[\text{M}]^+$ at m/z 291.13, corresponding to the ethyltriphenylphosphonium cation ($\text{C}_{20}\text{H}_{20}\text{P}^+$). Fragmentation would likely involve the loss of the ethyl group or phenyl groups.

Reactivity and Applications

Ethyl triphenylphosphonium iodide is a stable, yet reactive compound primarily used in two significant applications in organic synthesis: the Wittig reaction and phase-transfer catalysis.

The Wittig Reaction

The most prominent application of ethyl triphenylphosphonium iodide is as a precursor to the corresponding phosphonium ylide for the Wittig reaction.^{[1][2][3]} This reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The phosphonium salt is deprotonated by a strong base to form the ylide, which then reacts with a carbonyl compound.

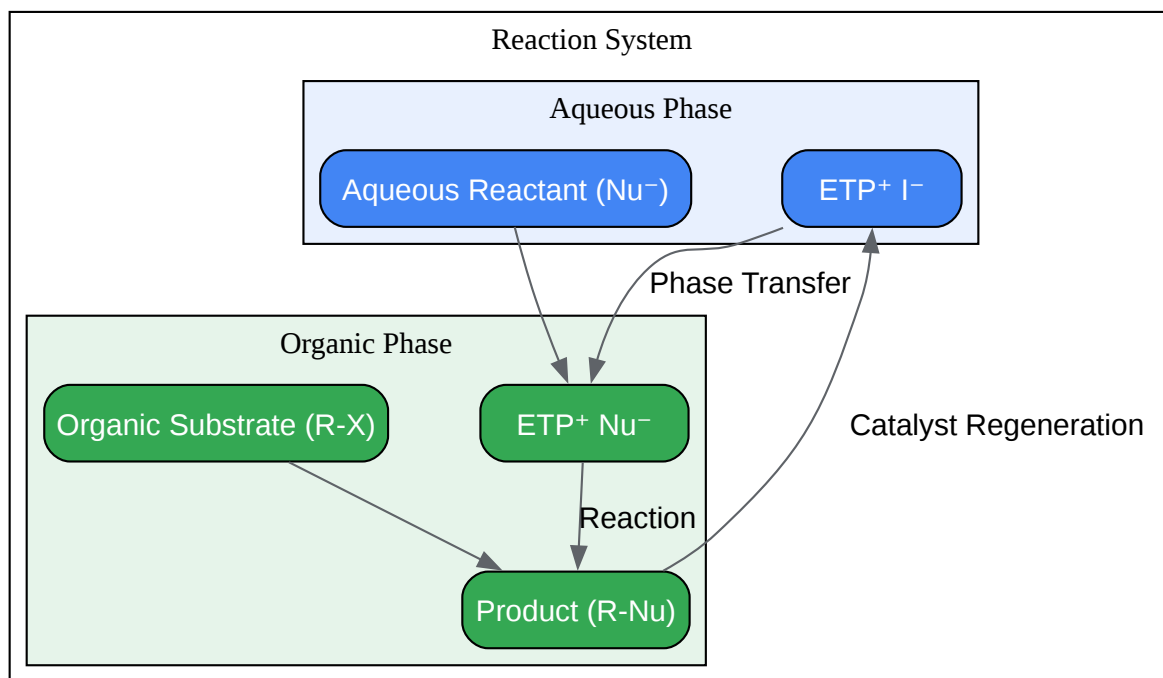


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Caption: The Wittig reaction workflow.

Phase-Transfer Catalysis

Ethyl triphenylphosphonium iodide can also function as a phase-transfer catalyst (PTC).^{[1][2][8]} In this role, it facilitates the transfer of a reactant from an aqueous phase to an organic phase, where the reaction can proceed. The lipophilic nature of the triphenylphosphonium cation allows it to form an ion pair with an anionic reactant, which can then move into the organic phase.



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